4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
CAS No.: 1322212-99-6
Cat. No.: VC4497915
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322212-99-6 |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.39 |
| IUPAC Name | 4-[(Z)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10- |
| Standard InChI Key | TWUOEBNIQNIVFW-ZDLGFXPLSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The compound is synthesized via a one-pot, two-step protocol involving:
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Condensation: 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid) to form a thiosemicarbazone intermediate .
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Cyclization: The intermediate undergoes cyclization with phenacyl bromide, yielding the thiazole ring system . Optimized conditions include refluxing in ethanol for 5–7 hours, achieving yields of 70–80% .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3329 cm⁻¹ (–OH and –NH stretching), 1535 cm⁻¹ (C=N azomethine), and 1492 cm⁻¹ (C=N thiazole) confirm functional groups .
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¹H NMR (DMSO-d₆): Signals include δ 3.79 ppm (singlet, –OCH₃), δ 6.96–8.26 ppm (aromatic protons), and δ 12.43 ppm (singlet, –NH) .
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Mass Spectrometry: A molecular ion peak at m/z 355.29 (M+1) validates the molecular formula .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.39 g/mol |
| Solubility | Limited data; insoluble in water, soluble in DMSO/DMF |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (–OH and –NH) |
| Hydrogen Bond Acceptors | 5 (N, O, S) |
The compound’s amphiphilic nature arises from its phenolic –OH group and hydrophobic aryl rings, influencing its bioavailability and membrane permeability .
Biological Activity and Applications
Anticancer Activity
Benzylidenehydrazinyl-thiazoles inhibit human dihydroorotate dehydrogenase (hDHODH), a target in autoimmune diseases and cancer . Co-crystallization studies reveal:
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The thiazole ring occupies the ubiquinone-binding pocket, forming hydrogen bonds with Ala55 and Arg136 .
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The 4-methoxyphenyl group participates in π-π stacking with Phe62 and Leu46, stabilizing the inhibitor-enzyme complex .
Structure-Activity Relationship (SAR)
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Thiazole Core: Essential for electronic interactions with biological targets. Substitution at the 4-position (e.g., methoxyphenyl) improves lipophilicity and target affinity .
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Hydrazone Linkage: The Z,E-configuration optimizes spatial orientation for hydrogen bonding with residues like Gln47 .
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Phenolic –OH Group: Enhances solubility and mediates interactions with polar amino acids (e.g., Ser215) .
Computational and QSAR Insights
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